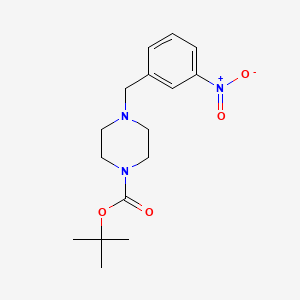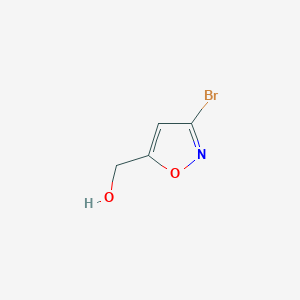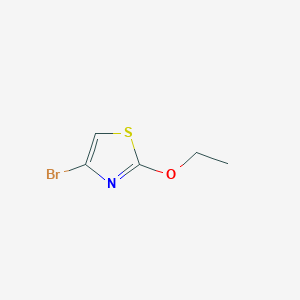
1-Boc-4-(3-Nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(3-Nitrobenzyl)piperazine, also known as tert-butyl 4-(3-nitrobenzyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H23N3O4 and a molecular weight of 321.37 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound, and is commonly used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Boc-4-(3-Nitrobenzyl)piperazine typically involves the reaction of piperazine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-nitrobenzyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. Recent advancements have focused on using diethylamine as a starting material, which provides a more efficient synthetic route with higher yields and reduced environmental impact .
Chemical Reactions Analysis
1-Boc-4-(3-Nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new derivatives.
Common reagents and conditions used in these reactions include:
Reducing Agents: Hydrogen gas, palladium on carbon
Electrophiles: Alkyl halides, acyl chlorides
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid
Scientific Research Applications
1-Boc-4-(3-Nitrobenzyl)piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system and psychiatric disorders.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. In pharmaceutical research, it acts as a precursor to active compounds that bind to receptors such as D2 and 5-HT1A. These receptors are involved in neurotransmission and play a crucial role in regulating mood, cognition, and behavior . The compound’s derivatives may exhibit agonistic or antagonistic effects on these receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-Boc-4-(3-Nitrobenzyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-Nitrobenzyl)piperazine: This compound has a similar structure but with the nitro group positioned at the 4-position of the benzyl ring.
1-Boc-4-(2-Nitrobenzyl)piperazine: This compound has the nitro group at the 2-position of the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized derivatives with potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWAJBOXCYPAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383744 |
Source


|
| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-33-0 |
Source


|
| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)




![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)





